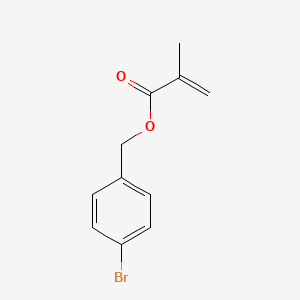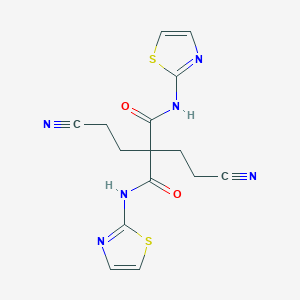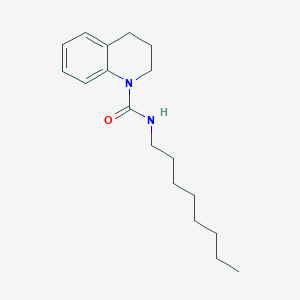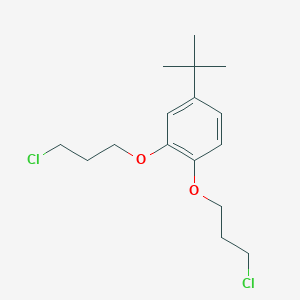
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons Its structure consists of a benzene ring substituted with a tert-butyl group and two 3-chloropropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene typically involves the reaction of 4-tert-butylphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-tert-Butylphenol+2(3-chloropropyl chloride)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols (R-SH) in an organic solvent like ethanol or DMF.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-tert-Butyl-1,2-bis(3-hydroxypropoxy)benzene or corresponding amines and thiols.
Oxidation: Formation of 4-tert-Butyl-1,2-bis(3-oxopropoxy)benzene or carboxylic acids.
Reduction: Formation of 4-tert-Butyl-1,2-bis(3-propoxy)benzene or corresponding alcohols.
Scientific Research Applications
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms in the 3-chloropropoxy groups can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group on the benzene ring.
4-tert-Butylphenylacetylene: A compound with a tert-butyl group and an acetylene group on the benzene ring.
Uniqueness
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is unique due to the presence of two 3-chloropropoxy groups, which provide additional reactivity and potential for further functionalization. The combination of these groups with the tert-butyl group enhances the compound’s stability and versatility in various chemical reactions and applications.
Properties
CAS No. |
83557-02-2 |
|---|---|
Molecular Formula |
C16H24Cl2O2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-tert-butyl-1,2-bis(3-chloropropoxy)benzene |
InChI |
InChI=1S/C16H24Cl2O2/c1-16(2,3)13-6-7-14(19-10-4-8-17)15(12-13)20-11-5-9-18/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI Key |
MIJKJBVOGVHEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCl)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


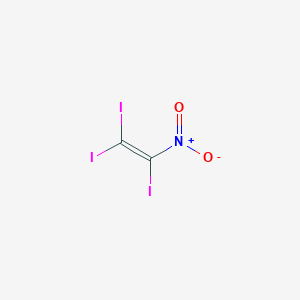
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
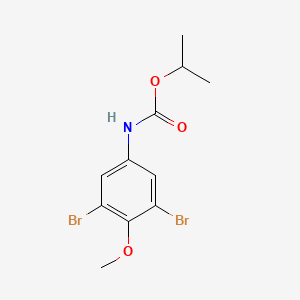
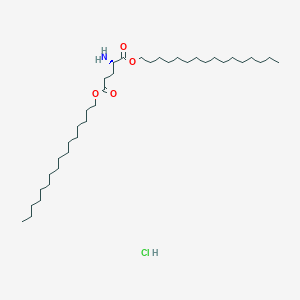
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
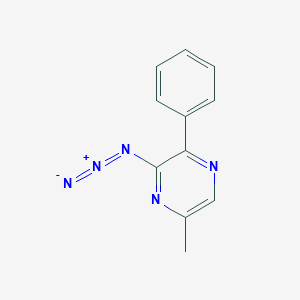
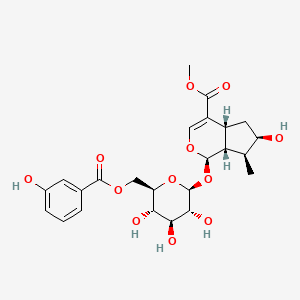
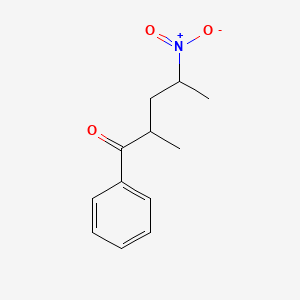
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)

